N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 519170-13-9
VCID: VC0005558
InChI: InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

CAS No.: 519170-13-9

Inhibitors

VCID: VC0005558

Molecular Formula: C16H15N3O3S2

Molecular Weight: 361.4 g/mol

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide - 519170-13-9

CAS No. 519170-13-9
Product Name N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Molecular Formula C16H15N3O3S2
Molecular Weight 361.4 g/mol
IUPAC Name N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19)
Standard InChIKey QCXWBMZVLJCKHF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Appearance Assay:≥95%A crystalline solid
Solubility 37.2 [ug/mL]
Synonyms N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
OU 749
OU-749
OU749 cpd
PubChem Compound 2177065
Last Modified Nov 11 2021
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